molecular formula C13H18ClNO B1452666 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine CAS No. 1099623-13-8

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Cat. No. B1452666
M. Wt: 239.74 g/mol
InChI Key: KLPHSXVQSDRPPX-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in various pharmaceuticals and research compounds . It’s characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” are not available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .

Scientific Research Applications

1. Synthesis and Crystal Structure Studies

The compound 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine has been utilized in the synthesis of various chemical structures. For instance, its derivatives were used in the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene, showcasing its application in creating complex molecular structures. This study highlights the importance of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in synthesizing thiophene derivatives with potential applications in various fields, including materials science and pharmaceuticals (Wangchun Xiang, 2001).

2. Photocatalysis and Environmental Applications

Research indicates that compounds similar to 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine, specifically chlorophenyl-based compounds, play a significant role in environmental applications. For instance, the use of surfactant-modified montmorillonite for the adsorption of 4-chlorophenol from aqueous solutions shows the potential of chlorophenyl compounds in water treatment and purification processes (H. Nourmoradi et al., 2016).

3. Applications in Pharmacology

Although information on 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine specifically in pharmacology is limited, related chlorophenyl compounds have been identified in various pharmacological studies. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the significance of chlorophenyl compounds in drug discovery and development (G. Croston et al., 2002).

properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPHSXVQSDRPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
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2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
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2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
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2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
Reactant of Route 5
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
Reactant of Route 6
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Citations

For This Compound
2
Citations
FI Carroll, AZ Muresan, BE Blough… - Journal of medicinal …, 2011 - ACS Publications
Toward development of smoking cessation aids superior to bupropion (2), we describe synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues 5a−5h and their effects …
Number of citations: 16 pubs.acs.org
R Bansal, B Saini, Y Bansal… - Biomedical …, 2013 - Wiley Online Library
Three new degradation impurities of bupropion were characterized through high performance liquid chromatography coupled to photodiode array detection and to time‐of‐flight mass …

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